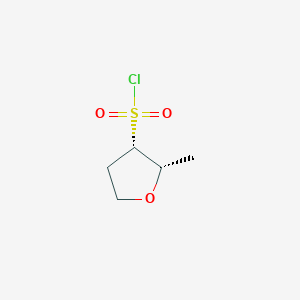

(2S,3S)-2-Methyloxolane-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

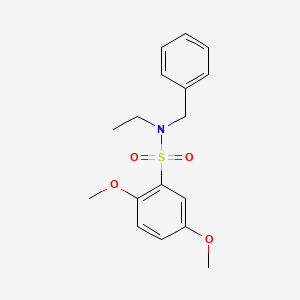

“(2S,3S)-2-Methyloxolane-3-sulfonyl chloride” likely refers to a compound with a methyloxolane ring (a five-membered ring with one oxygen atom and one methyl group) and a sulfonyl chloride functional group. The (2S,3S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms .

Molecular Structure Analysis

The molecular structure would likely involve a five-membered ring (oxolane) with a methyl group at the 2-position and a sulfonyl chloride group at the 3-position. The (2S,3S) notation indicates the configuration of these substituents in three-dimensional space .Chemical Reactions Analysis

The sulfonyl chloride group is typically very reactive. It can undergo nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Sulfonyl chlorides are typically colorless to yellowish liquids that are sensitive to moisture .Applications De Recherche Scientifique

Sustainable Solvents for Natural Product Extraction : Vincent Rapinel et al. (2020) discussed the use of 2-methyloxolane (2-MeOx), a bio-based solvent, for the green extraction of natural products and food ingredients. This research underscores the importance of environmentally friendly solvents in extracting lipophilic substances from plants, potentially replacing petroleum-based solvents like hexane. The study provides a comprehensive overview of 2-MeOx's properties, extraction efficiency, toxicological profile, and environmental impacts, highlighting its economic and safety advantages for industrial applications Rapinel et al., 2020.

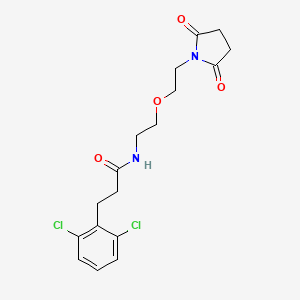

Chemical Modifications and Synthesis : The work by Hélène Chachignon et al. (2017) on CF3SO2Cl (trifluoromethanesulfonyl chloride) illustrates its role in creating various chemical bonds, such as C–CF3, C–SCF3, C–SOCF3, and C–Cl. This review highlights the versatility of sulfonyl chlorides in organic synthesis, including their use in enantioselective chlorination, showcasing the potential applications of (2S,3S)-2-Methyloxolane-3-sulfonyl chloride in similar synthetic pathways Chachignon et al., 2017.

Pharmaceutical Applications : The review by F. Carta et al. (2012) on sulfonamides, including drugs with sulfonamide moieties, points to the widespread use of these compounds in various therapeutic areas. This includes diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotic medications. The paper emphasizes the ongoing development of novel drugs incorporating sulfonamide groups, suggesting the relevance of compounds like (2S,3S)-2-Methyloxolane-3-sulfonyl chloride in drug discovery and development Carta et al., 2012.

Biopolymer Modification for Enhanced Properties : Research by K. Petzold-Welcke et al. (2014) on the chemical modification of xylan to produce biopolymer ethers and esters showcases the importance of sulfonylation in developing materials with specific properties. This includes the enhancement of biopolymers for applications like drug delivery, demonstrating how sulfonyl chloride derivatives could play a role in modifying natural polymers for biomedical applications Petzold-Welcke et al., 2014.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2S,3S)-2-methyloxolane-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3S/c1-4-5(2-3-9-4)10(6,7)8/h4-5H,2-3H2,1H3/t4-,5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLPVLSXOXONOK-WHFBIAKZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCO1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2260932-40-7 |

Source

|

| Record name | rac-(2R,3R)-2-methyloxolane-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2627301.png)

![4-chloro-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B2627308.png)

![(5S,6S)-1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2627309.png)

![2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B2627311.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2627315.png)

![4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2627317.png)

![2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2627321.png)